Ácido 4-bromo-2-fluoro-6-metoxifenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

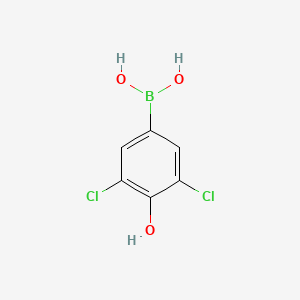

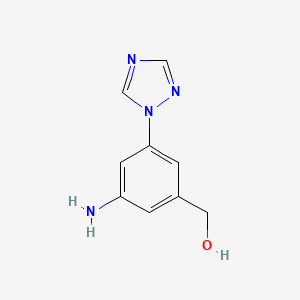

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involves several steps. The compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .

Molecular Structure Analysis

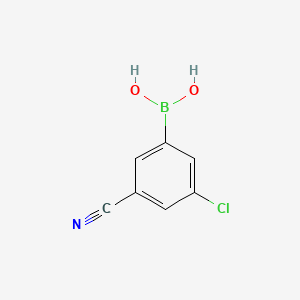

The molecular structure of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromo, fluoro, and methoxy groups .

Chemical Reactions Analysis

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is involved in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used as a reactant or precursor for the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a light yellow to yellow powder or crystals . Its molecular weight is 248.84 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 334.9±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Actividad farmacológica

“Ácido 4-bromo-2-fluoro-6-metoxifenilborónico” es conocido por su actividad farmacológica . Se utiliza en el diseño de nuevos medicamentos y dispositivos de administración de fármacos .

Estudios de hidrólisis

Este compuesto se utiliza en estudios relacionados con la hidrólisis de ésteres de pinacol de fenilborónico . La cinética de la hidrólisis depende de los sustituyentes en el anillo aromático .

Dispositivos de administración de fármacos

El compuesto se considera para el diseño de dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones .

Síntesis de nuevos compuestos que no contienen boro

Sirve como intermedio en la síntesis de nuevos compuestos que no contienen boro .

Potenciales mutágenos bacterianos

El compuesto tiene aplicaciones potenciales como mutágenos bacterianos .

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Está involucrado en reacciones de acoplamiento cruzado de Suzuki-Miyaura para la síntesis de heterobiarilicos .

Síntesis de medicamentos antitrombóticos

El compuesto se utiliza en el acoplamiento de Suzuki y Still para la síntesis de medicamentos antitrombóticos .

Síntesis de moléculas biológicamente activas

Se utiliza como reactivo o precursor para la síntesis de moléculas biológicamente activas, incluidas las 2-(4-piridil)tienopiridinonas para su uso como inhibidores de GSK-3β

Safety and Hazards

Direcciones Futuras

The future directions for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involve its potential use in the synthesis of novel non-boron containing compounds . It is also expected to find applications in the development of new drugs, given its role as a reactant in the synthesis of biologically active molecules .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .

Mode of Action

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

Boronic acids are known to participate in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds . Additionally, boronic acids can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.69 cm/s, and it has a consensus Log Po/w of 0.77 .

Result of Action

Boronic acids are known for their role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemical entities .

Propiedades

IUPAC Name |

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWLBJNIOLLKQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659394 |

Source

|

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957035-32-4 |

Source

|

| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)